
(2-Cyclohexylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyclohexylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclohexyl group at the ortho position. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. These compounds are valuable intermediates in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylphenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the palladium-catalyzed borylation of 2-cyclohexylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions generally include heating the mixture to around 80-100°C for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar borylation techniques but optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to isolate the desired product from by-products and unreacted starting materials .
化学反応の分析
Types of Reactions
(2-Cyclohexylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Esterification: The boronic acid can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Solvents: Tetrahydrofuran (THF), toluene, ethanol
Major Products Formed
Biaryls: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation
Boronic Esters: Formed through esterification
科学的研究の応用
(2-Cyclohexylphenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-Cyclohexylphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, donating its boron atom to the palladium catalyst, facilitating the coupling process .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the cyclohexyl group, making it less sterically hindered and potentially more reactive in certain reactions.
Cyclohexylboronic Acid: Lacks the phenyl ring, limiting its use in aromatic substitution reactions.
(2-Methylphenyl)boronic Acid: Similar structure but with a methyl group instead of a cyclohexyl group, affecting its steric and electronic properties.
Uniqueness
(2-Cyclohexylphenyl)boronic acid is unique due to the presence of both a cyclohexyl group and a phenyl ring, providing a balance of steric bulk and electronic properties. This makes it particularly useful in reactions where both stability and reactivity are required .
特性
分子式 |
C12H17BO2 |
|---|---|
分子量 |
204.08 g/mol |
IUPAC名 |
(2-cyclohexylphenyl)boronic acid |
InChI |
InChI=1S/C12H17BO2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10,14-15H,1-3,6-7H2 |
InChIキー |
AUZDRXAGQPITLX-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1C2CCCCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13975285.png)
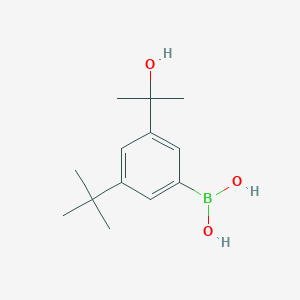
![N-[5-chloro-2,4-bis(methylsulfamoyl)phenyl]formamide](/img/structure/B13975292.png)
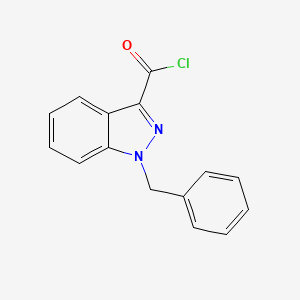
![6-(2-Aminopropanoyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13975299.png)
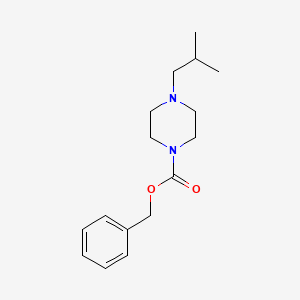
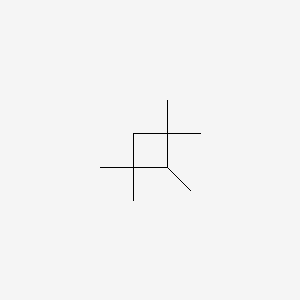
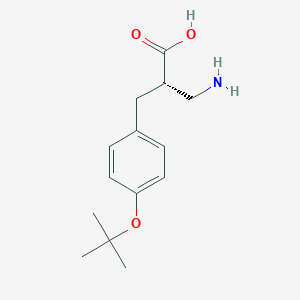
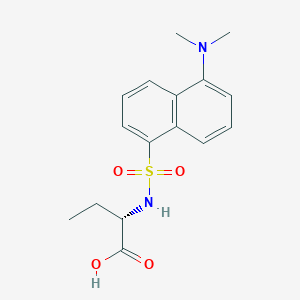

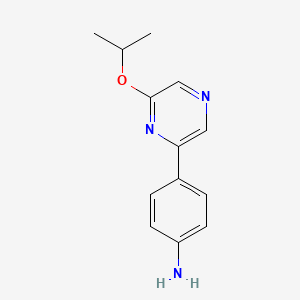
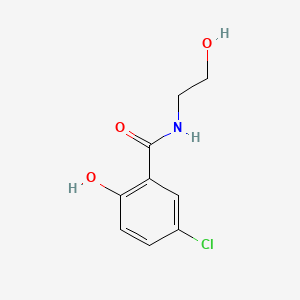
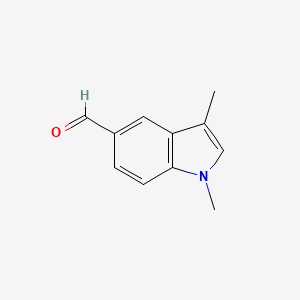
![Pyrano[4,3,2-cd][2,1]benzoxazole](/img/structure/B13975357.png)
